methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate
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Overview
Description
Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorobenzylidene group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate typically involves a multi-step process. One common method includes the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzylidene group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the thiazolidinone ring.
2-[(5E)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid: A related compound with a sulfonic acid group instead of a benzoate ester.
Uniqueness
Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate is unique due to its combination of a thiazolidinone ring, dichlorobenzylidene group, and benzoate ester
Properties
Molecular Formula |
C19H14Cl2N2O3S2 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 4-[[(5E)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C19H14Cl2N2O3S2/c1-26-18(25)11-5-7-13(8-6-11)22-10-23-17(24)15(28-19(23)27)9-12-3-2-4-14(20)16(12)21/h2-9,22H,10H2,1H3/b15-9+ |
InChI Key |
DRPUSAGYHZHMMJ-OQLLNIDSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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